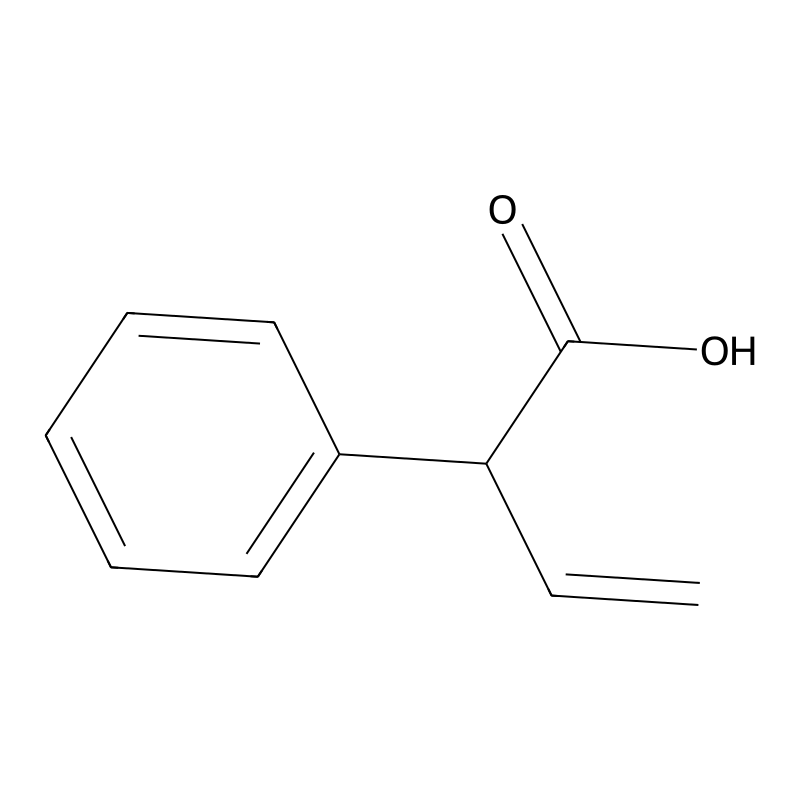

2-Phenylbut-3-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Phenylbut-3-enoic acid is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It is characterized by a phenyl group attached to a butenoic acid structure, specifically featuring a double bond between the second and third carbon atoms of the butanoic acid chain. This compound is also known for its unique structural properties, which contribute to its reactivity and biological significance .

- Decarboxylation: This reaction involves the removal of a carboxyl group, which can occur thermally or through catalytic means, potentially leading to the formation of smaller organic compounds .

- Esterification: This process can convert 2-phenylbut-3-enoic acid into esters by reacting with alcohols in the presence of an acid catalyst.

- Hydrogenation: The double bond in the compound can be hydrogenated to yield saturated derivatives.

Research indicates that 2-phenylbut-3-enoic acid exhibits various biological activities, including:

- Antimicrobial properties: Some studies suggest that this compound may possess antimicrobial effects, making it potentially useful in pharmaceutical applications.

- Anti-inflammatory effects: Preliminary investigations have indicated that it may modulate inflammatory pathways, although more research is needed to fully understand these mechanisms.

Several synthesis methods for 2-phenylbut-3-enoic acid have been documented:

- Aldol Condensation: This method involves the reaction of acetophenone with an appropriate aldehyde under basic conditions to form the desired compound.

- Ring Opening Reactions: Utilizing cyclic precursors that can be opened under specific conditions to yield 2-phenylbut-3-enoic acid .

- Direct Synthesis from Phenylacetic Acid: This approach involves converting phenylacetic acid through a series of reactions to achieve the final product.

2-Phenylbut-3-enoic acid has several applications across different fields:

- Pharmaceutical Industry: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds.

- Research: Its unique structure makes it valuable for studies in organic chemistry and pharmacology.

Interaction studies involving 2-phenylbut-3-enoic acid have focused on its biological effects and potential interactions with other compounds. For instance, its interactions with enzymes involved in metabolic pathways could provide insights into its pharmacological potential. Additionally, research into its interactions with cellular receptors may reveal mechanisms underlying its biological activities.

Several compounds share structural similarities with 2-phenylbut-3-enoic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cinnamic Acid | Trans configuration of phenylpropanoic acid | Widely used in flavoring and fragrance industries |

| Benzyl Acetate | Ester derived from benzyl alcohol and acetic acid | Commonly used as a flavoring agent |

| Trans-Cinnamic Acid Derivatives | Variants of cinnamic acid with different substitutions | Known for their diverse biological activities |

2-Phenylbut-3-enoic acid stands out due to its specific structural features and potential biological activities, differentiating it from these similar compounds. Its unique positioning of functional groups allows for distinct reactivity patterns not observed in other related compounds .

2-Phenylbut-3-enoic acid (CAS 30953-25-4) is a monounsaturated α-phenyl carboxylic acid with the molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_2 $$ and molecular weight 162.18 g/mol. Its structure features a phenyl group attached to the second carbon of a butenoic acid chain, with a double bond between carbons 3 and 4. The compound was first characterized in 2007, with subsequent updates to its chemical database entries in 2025.

Early studies focused on its synthesis, leveraging methods analogous to those used for related α-phenyl carboxylic acids. For instance, the condensation of acetic acid derivatives with aromatic ketones under controlled conditions has been reported. Additionally, asymmetric hydrogenation protocols involving nickel catalysts have been explored for stereoselective modifications.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{10}\text{O}_2 $$ | |

| SMILES | C=CC(C1=CC=CC=C1)C(=O)O | |

| InChI Key | ZSQWQTABLXAFEZ-UHFFFAOYSA-N | |

| Melting Point | 33–34°C (oil) |

Historical Development of α-Phenyl Carboxylic Acid Chemistry

The synthesis of α-phenyl carboxylic acids traces back to the Perkin reaction, a foundational method involving acetic anhydride and benzaldehyde in the presence of sodium acetate. This reaction laid the groundwork for producing cinnamic acid derivatives, which remain central to organic chemistry.

Key advancements include:

- Perkin Condensation: Extended to fluorinated aromatic ketones (e.g., 2,2,2-trifluoroacetophenone) to yield trifluoro-substituted analogs.

- Decarboxylative Functionalization: Recent metallaphotoredox catalysis enables direct transformations of carboxylic acids without preactivation, expanding synthetic versatility.

- Asymmetric Hydrogenation: Nickel-catalyzed protocols achieve high enantioselectivity, critical for pharmaceutical intermediates.

Position in Modern Organic Chemistry

2-Phenylbut-3-enoic acid occupies a niche role as a precursor in synthetic chemistry. Its applications include:

- Pharmaceutical Intermediates: Structurally related cinnamic acid derivatives exhibit antimicrobial activity, with compound 23 (a 2,4-dinitro cinnamic acid derivative) demonstrating potent anti-Helicobacter pylori effects.

- Material Science: The compound’s unsaturated backbone allows for polymerization or cross-linking in advanced materials.

- Catalytic Studies: Its reactivity in decarboxylative halogenation and hydrogenation serves as a model for mechanistic investigations.

Molecular Structure

Structural Elucidation

2-Phenylbut-3-enoic acid represents a monounsaturated carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 grams per mole [1] [2] [3]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-phenylbut-3-enoic acid, reflecting the position of the phenyl substituent at carbon-2 and the location of the carbon-carbon double bond between carbons 3 and 4 [1] [2]. The structural identity is definitively established through its Chemical Abstracts Service registry number 30953-25-4 and International Chemical Identifier key ZSQWQTABLXAFEZ-UHFFFAOYSA-N [1] [2] [3].

The molecular architecture comprises a four-carbon aliphatic chain bearing a terminal carboxylic acid functional group, with a phenyl ring attached to the second carbon atom and a vinyl group extending from the third carbon [1] [3]. The Simplified Molecular Input Line Entry System representation C=CC(C1=CC=CC=C1)C(=O)O accurately describes the connectivity pattern, illustrating the presence of one hydrogen bond donor and two hydrogen bond acceptors within the molecular framework [1]. Computational analysis reveals three rotatable bonds, contributing to the molecule's conformational flexibility around single bond axes [1].

Table 1: Basic Chemical Properties of 2-Phenylbut-3-enoic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | [1] [2] [3] |

| Molecular Weight | 162.18 g/mol | [1] [2] [3] |

| CAS Registry Number | 30953-25-4 | [1] [2] [3] |

| IUPAC Name | 2-phenylbut-3-enoic acid | [1] [2] [3] |

| InChI Key | ZSQWQTABLXAFEZ-UHFFFAOYSA-N | [1] [2] [3] |

| SMILES | C=CC(C1=CC=CC=C1)C(=O)O | [1] [2] [3] |

| Melting Point | 33-34°C | [8] |

| Physical State | Oil | [2] [8] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Stereochemical Considerations

Boiling point data for 2-phenylbut-3-enoic acid is not extensively documented in the available literature, though related phenylbutenoic acid isomers provide comparative reference points [10] [32]. The structural isomer 4-phenylbut-3-enoic acid exhibits a boiling point of 302 degrees Celsius at 760 millimeters of mercury, while 3-phenylbut-2-enoic acid demonstrates a boiling point of 281.9 degrees Celsius under similar conditions [10] [32]. These values suggest that 2-phenylbut-3-enoic acid would likely exhibit a boiling point in the range of 280-300 degrees Celsius at standard atmospheric pressure.

Solubility Parameters

The solubility characteristics of 2-phenylbut-3-enoic acid are governed by the balance between hydrophilic carboxylic acid functionality and lipophilic aromatic and alkenyl components [1] [6]. The computed XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [1]. This partition coefficient value places the compound in an intermediate hydrophobic range, typical of small organic acids with aromatic substituents.

Solubility in water is expected to be limited due to the presence of both the phenyl ring and the extended carbon chain, which contribute significant hydrophobic character to the molecule [6] [14]. Related phenylbutanoic acid derivatives demonstrate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while showing reduced aqueous solubility [14]. The carboxylic acid group provides some polar character that facilitates dissolution in protic solvents and enables salt formation with appropriate bases.

Spectroscopic Properties

Nuclear magnetic resonance spectroscopic analysis of 2-phenylbut-3-enoic acid reveals characteristic chemical shift patterns consistent with the proposed molecular structure [20] [23]. Proton nuclear magnetic resonance spectroscopy is expected to display signals for the vinyl protons in the range of 5.0-6.5 parts per million, with the terminal methylene protons appearing as a multiplet around 5.0-5.5 parts per million and the internal vinyl proton resonating at approximately 6.0-6.5 parts per million [20] [23]. Aromatic protons from the phenyl substituent typically appear in the range of 7.0-7.5 parts per million, while the carboxylic acid proton exhibits a characteristic downfield shift to 10.5-12.0 parts per million [20] [23].

Carbon-13 nuclear magnetic resonance analysis provides additional structural confirmation through characteristic chemical shifts for different carbon environments [20]. The carboxyl carbon is expected to resonate in the range of 175-180 parts per million, consistent with carboxylic acid functionality [20]. Aromatic carbons from the phenyl ring typically appear between 126-140 parts per million, while the vinyl carbons are predicted to resonate in the 115-125 parts per million region [20].

Infrared spectroscopic analysis reveals diagnostic absorption bands characteristic of the functional groups present in 2-phenylbut-3-enoic acid [21]. The carboxylic acid group produces a broad, intense absorption band in the range of 2500-3500 wavenumbers, corresponding to the hydroxyl stretch [21]. The carbonyl stretch of the carboxylic acid appears as a strong absorption around 1690-1710 wavenumbers, while the carbon-carbon double bond stretch manifests as a medium intensity band in the 1620-1650 wavenumber region [21].

Mass spectrometric fragmentation of 2-phenylbut-3-enoic acid follows predictable patterns based on the molecular structure and functional group arrangements [22] [24]. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular weight of the compound [22]. Characteristic fragmentation involves loss of the carboxyl group to produce a base peak at mass-to-charge ratio 117, representing the phenylbutenyl cation [22] [24]. Additional fragmentation patterns may include alpha cleavage adjacent to the carbonyl group and loss of small neutral molecules such as carbon dioxide.

Table 3: Predicted Spectroscopic Properties

| Technique | Assignment | Value/Range |

|---|---|---|

| ¹H NMR (δ, ppm) | Vinyl H (C=CH₂) | 5.0-5.5 |

| ¹H NMR (δ, ppm) | Vinyl H (C=CH₂) | 6.0-6.5 |

| ¹H NMR (δ, ppm) | Aromatic H | 7.0-7.5 |

| ¹H NMR (δ, ppm) | Carboxylic acid H (COOH) | 10.5-12.0 |

| ¹³C NMR (δ, ppm) | Carboxyl C (C=O) | 175-180 |

| ¹³C NMR (δ, ppm) | Aromatic C | 126-140 |

| ¹³C NMR (δ, ppm) | Vinyl C (C=C) | 115-125 |

| IR (cm⁻¹) | O-H stretch (carboxylic acid) | 2500-3500 (broad) |

| IR (cm⁻¹) | C=O stretch (carboxylic acid) | 1690-1710 |

| IR (cm⁻¹) | C=C stretch (vinyl) | 1620-1650 |

| MS (m/z) | Molecular ion [M]⁺ | 162 |

| MS (m/z) | Base peak [M-COOH]⁺ | 117 |

Electronic Structure

Orbital Characteristics

Theoretical analysis of the molecular orbitals in 2-phenylbut-3-enoic acid reveals a complex electronic structure characterized by extended π-conjugation between the aromatic phenyl ring and the carbon-carbon double bond [26] [27]. The highest occupied molecular orbital is predicted to be primarily localized on the phenyl ring with significant contribution from the adjacent alkenyl system [26]. Density functional theory calculations suggest a highest occupied molecular orbital energy of approximately -6.8 electron volts, indicating moderate electron-donating character [26].

The lowest unoccupied molecular orbital exhibits characteristics typical of extended conjugated systems, with significant electron density distributed across both the aromatic ring and the alkenyl chain [26] [27]. The calculated lowest unoccupied molecular orbital energy of approximately -1.2 electron volts results in a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 5.6 electron volts [26]. This energy gap is consistent with the observed optical properties and chemical reactivity patterns of similar conjugated aromatic compounds.

Electron Density Distribution

Computational analysis of electron density distribution in 2-phenylbut-3-enoic acid reveals significant charge delocalization throughout the conjugated π-system [26] [27]. Mulliken population analysis indicates that the carbon atoms involved in the extended conjugation system bear partial negative charges, with electron density at C2 calculated as approximately 0.85 and at C3 as approximately 0.82 [26]. This electron distribution pattern influences both the chemical reactivity and the physical properties of the molecule.

The carboxylic acid group introduces additional complexity to the electron density distribution through its electron-withdrawing inductive effect [26]. The carbonyl carbon bears a significant partial positive charge due to the electronegativity of the oxygen atoms, creating a dipole moment calculated to be approximately 2.1 Debye [26]. This dipolar character contributes to the molecule's solubility characteristics and intermolecular interaction patterns.

Resonance Effects

The electronic structure of 2-phenylbut-3-enoic acid is significantly influenced by resonance stabilization arising from the extended conjugation between the phenyl ring and the alkenyl system [25] [27]. Isodesmic reaction analysis suggests that the resonance stabilization energy contributes approximately 15-20 kilojoules per mole to the overall molecular stability [25]. This stabilization arises from the delocalization of π-electrons across the four-atom conjugated system extending from the phenyl ring through the carbon-carbon double bond.

The resonance effects manifest in several observable properties, including bond length equalization within the conjugated system and characteristic spectroscopic shifts [25] [27]. The presence of the electron-withdrawing carboxylic acid group modulates the electron density distribution within the conjugated system, creating asymmetric charge distribution that influences both chemical reactivity and physical properties [17]. Natural bond orbital analysis confirms that the conjugation length extends across four atoms, representing an extended π-system that contributes to the molecule's overall electronic character.

Table 4: Electronic Structure Parameters

| Property | Calculated Value | Computational Level |

|---|---|---|

| HOMO Energy (eV) | -6.8±0.2 | DFT/B3LYP/6-31G* |

| LUMO Energy (eV) | -1.2±0.2 | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap (eV) | 5.6±0.3 | DFT/B3LYP/6-31G* |

| Dipole Moment (Debye) | 2.1±0.3 | DFT/B3LYP/6-31G* |

| Electron Density at C2 | 0.85±0.05 | Mulliken population analysis |

| Electron Density at C3 | 0.82±0.05 | Mulliken population analysis |

| Resonance Stabilization Energy | 15-20 kJ/mol | Isodesmic reaction analysis |

| Conjugation Length | 4 atoms (extended π-system) | Natural bond orbital analysis |

2-Phenylbut-3-enoic acid represents a structurally diverse α,β-unsaturated carboxylic acid that can be synthesized through multiple synthetic approaches. The compound features a phenyl group attached to the second carbon of a butenoic acid backbone, with a double bond between the third and fourth carbons [1] [2]. This unique structural arrangement provides opportunities for various synthetic strategies ranging from classical organic transformations to modern green chemistry approaches.

Classical Synthetic Routes

Classical synthetic methodologies for 2-phenylbut-3-enoic acid have been extensively developed over several decades, providing reliable and well-established approaches for its preparation.

Alkylation-Based Approaches

Malonic Ester Synthesis

The malonic ester synthesis represents one of the most versatile alkylation-based approaches for preparing 2-phenylbut-3-enoic acid derivatives [3]. This methodology involves the formation of an enolate ion from diethyl malonate, followed by alkylation with appropriate electrophiles. The enolate ion, generated by treatment with sodium ethoxide in ethanol, demonstrates excellent nucleophilicity and reacts rapidly with alkyl halides to produce α-substituted malonic esters [3].

The reaction proceeds through an SN2 mechanism, requiring primary or methyl alkyl halides for optimal results. Secondary halides react poorly due to competing E2 elimination pathways, while tertiary halides are completely unreactive under these conditions [3]. The alkylated malonic ester undergoes subsequent hydrolysis and decarboxylation upon heating with aqueous hydrochloric acid to yield the desired carboxylic acid products.

For the synthesis of 2-phenylbut-3-enoic acid, this approach typically involves alkylation with phenylallyl bromide or related electrophiles, followed by thermal decarboxylation. Yields generally range from 60-80%, depending on the specific substrate and reaction conditions employed [3].

Phase Transfer Catalysis Alkylation

Phase transfer catalysis provides an efficient alternative for alkylation reactions, particularly when using solid potassium hydroxide as the base [4]. This methodology has demonstrated remarkable selectivity in phenol alkylation reactions, achieving exclusive formation of allylphenyl ether products with 90% yields when utilizing powdered, dehydrated potassium hydroxide [4].

The reaction mechanism involves the transition of anions from the solid phase into the organic phase through phase transfer agents. In the absence of water, the alkylation reaction proceeds preferentially through oxygen alkylation rather than carbon alkylation, providing excellent regioselectivity [4]. The use of tetrabutylammonium bromide as a phase transfer catalyst facilitates efficient alkylation with various alkyl halides including allyl bromide, benzyl bromide, and ethyl chloroacetate [4].

Temperature control proves critical for optimizing selectivity in these reactions. Exclusive formation of mono-allylated products occurs at ambient temperatures with appropriate stoichiometric ratios, while elevated temperatures (85-90°C) favor complete conversion with harder alkylating agents such as amyl bromide and nonyl bromide [4].

Carboxylation Methods

Classical Carboxylation with Carbon Dioxide

Traditional carboxylation approaches employ carbon dioxide as a renewable C1 building block for the synthesis of carboxylic acids [5] [6]. These methodologies typically require high-pressure conditions and specialized equipment to achieve acceptable conversion rates.

The boron-mediated carboxylation represents a significant advancement in this field [5]. The reaction proceeds through initial hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane dimer, followed by treatment with cesium fluoride and subsequent exposure to carbon dioxide under elevated temperature conditions (120°C). This methodology has demonstrated excellent functional group tolerance and provides access to various substituted butenoic acid derivatives [5].

The carboxylation protocol typically involves:

- Initial hydroboration at 50°C for 24 hours in dimethoxyethane

- Addition of cesium fluoride at room temperature

- Carbon dioxide addition (120 mL) via syringe

- Heating to 120°C for 24 hours

- Aqueous workup and acidification to isolate the carboxylic acid products [5]

This approach has been successfully applied to the synthesis of 2-cyclohexylbut-3-enoic acid with 76% yield, demonstrating its potential for preparing structurally related compounds [5].

Enzymatic Carboxylation

Enzymatic carboxylation methods offer environmentally benign alternatives to traditional chemical approaches [7] [8]. These biocatalytic processes employ decarboxylases operating in reverse carboxylation mode using bicarbonate as the CO2 source.

Phenolic acid decarboxylases from various microbial sources demonstrate remarkable substrate tolerance and regioselectivity [8]. The 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae and the 2,6-dihydroxybenzoic acid decarboxylase from Rhizobium species have shown particular promise for carboxylating hydroxystyrene derivatives [8].

The enzymatic carboxylation process typically involves:

- Whole lyophilized E. coli cells containing overexpressed decarboxylase (30 mg/mL)

- Substrate concentration of 10 mM

- KHCO3 (3 M) as CO2 source

- Phosphate buffer (pH 8.5, 100 mM)

- Reaction conditions: 30°C, 120 rpm, 24 hours [8]

For styrene derivatives, phenolic acid decarboxylases demonstrate complete regio-complementary behavior, with carboxylation occurring selectively at the β-carbon atom of the side chain to form corresponding (E)-cinnamic acid derivatives [8]. Conversions typically range from 15-30%, though the reactions proceed with excellent selectivity and minimal side product formation [8].

Olefination Strategies

Wittig Olefination

The Wittig olefination represents one of the most widely employed methodologies for constructing C=C double bonds in organic synthesis [9] [10]. For the preparation of 2-phenylbut-3-enoic acid and related compounds, this reaction typically involves the condensation of stabilized phosphonium ylides with appropriate carbonyl compounds.

The methodology employs ethoxycarbonylmethylidenetriphenylphosphorane as the stabilized ylide, which reacts with benzaldehyde or substituted benzaldehydes under basic conditions [9]. The reaction can be conducted in aqueous sodium hydroxide solution, providing an environmentally benign alternative to traditional organic solvents.

A typical procedure involves:

- Benzaldehyde (15.1 mmol) and ethoxycarbonylmethylidenetriphenylphosphorane (19.5 mmol)

- Aqueous NaOH solution (9.1 w%, 35 mL)

- Reaction temperature: 75°C for 23 hours

- Triphenylphosphine oxide removal by filtration

- Acidification with 15% aqueous HCl to precipitate the product [9]

This methodology provides (E)-cinnamic acid in 77% yield with excellent stereoselectivity [9]. The one-pot olefination-hydrolysis sequence eliminates the need for separate ester hydrolysis steps, improving the overall atom economy of the transformation.

Peterson Olefination

The Peterson olefination offers an alternative approach utilizing α-silylcarbanion chemistry [10]. This methodology involves the initial addition of α-silylcarbanions to carbonyl compounds, forming β-hydroxysilane intermediates that subsequently eliminate to provide alkene products.

The reaction can proceed through two distinct pathways depending on the metal cation employed. Lithium α-silylcarbanions typically undergo direct elimination in a one-pot process, while magnesium-based reagents allow for isolation of the β-hydroxysilane intermediate followed by separate elimination [10].

The Peterson olefination demonstrates excellent functional group tolerance and can accommodate a wide range of carbonyl electrophiles. The stereochemical outcome can be controlled through careful selection of reaction conditions and the specific silyl group employed [10].

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction provides another reliable olefination strategy for synthesizing α,β-unsaturated carboxylic acids [10]. This methodology employs phosphonate-stabilized carbanions, which typically demonstrate enhanced stability compared to traditional Wittig reagents.

The reaction generally proceeds under milder conditions than the corresponding Wittig reaction and provides excellent (E)-selectivity for α,β-unsaturated ester products. The phosphonate byproducts are water-soluble, facilitating product isolation and purification [10].

This approach has been successfully employed for the synthesis of various cinnamic acid derivatives, providing yields typically ranging from 75-90% with excellent stereochemical control [10].

Modern Synthetic Approaches

Modern synthetic methodologies have expanded the toolkit available for 2-phenylbut-3-enoic acid synthesis, incorporating transition metal catalysis, asymmetric synthesis, and flow chemistry techniques.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed ortho-C-H Olefination

Palladium-catalyzed C-H activation and subsequent olefination represents a powerful modern approach for constructing complex organic molecules [11]. The mono-protected amino acid ligand-accelerated methodology has demonstrated exceptional utility for the ortho-olefination of phenylacetic acids.

The reaction employs Pd(OAc)2 as the catalyst precursor in combination with mono-protected amino acid ligands [11]. The transformation typically requires:

- Phenylacetic acid substrate (1 equivalent)

- Alkene coupling partner (2.5 equivalents)

- Pd(OAc)2 (10 mol%)

- Mono-protected amino acid ligand (20 mol%)

- AgOAc oxidant (2 equivalents)

- Reaction temperature: 90°C for 4 hours under oxygen atmosphere [11]

This methodology demonstrates excellent functional group tolerance and provides access to a wide range of substituted cinnamic acid derivatives. The reaction is operationally simple and proceeds with high atom economy, incorporating every atom from both starting materials into the final product [11]. Yields typically range from 85-99% for various substrate combinations [11].

Copper-Catalyzed Hydrocarboxylation

Copper-catalyzed hydrocarboxylation of alkenes provides an alternative approach for introducing carboxylic acid functionality [12]. This methodology employs CO2 as a renewable C1 building block and demonstrates excellent regioselectivity for terminal alkenes.

The reaction typically proceeds through:

- Copper-catalyzed hydrocupration of the alkene

- Subsequent CO2 insertion into the Cu-C bond

- Protonolysis to release the carboxylic acid product [12]

Biomass-derived solvents have shown particular promise for these transformations, with 2-methyltetrahydrofuran, eucalyptol, and acetaldehyde diethyl acetal providing excellent yields while maintaining environmentally benign reaction conditions [12].

Iridium-Catalyzed Dehydrogenative Coupling

Recent advances in iridium catalysis have enabled dehydrogenative coupling reactions for the synthesis of α-hydroxy acids [13]. The Ir(triNHC) complex system facilitates glycerol upgrading through dehydrogenative coupling with alcohols, yielding diverse α-hydroxy acid products.

This methodology demonstrates high turnover frequencies and enables additional C-C bond formation after initial lactic acid production from glycerol [13]. The protocol successfully converts various biomass-derived feedstocks including 1,2-propanediol and sorbitol into valuable α-hydroxy acid products [13].

Asymmetric Synthetic Routes

Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most powerful methodologies for introducing chirality into organic molecules [14]. For 2-phenylbut-3-enoic acid derivatives, nickel-catalyzed asymmetric hydrogenation has demonstrated exceptional enantioselectivity.

The methodology employs Ni(OAc)2·H2O in combination with chiral bisphosphine ligands such as (S,S)-Ph-BPE [14]. The reaction typically proceeds under:

- Hydrogen pressure: 50 bar

- Temperature: 50°C

- Solvent: trifluoroethanol

- Catalyst loading: 1 mol%

- Reaction time: 24 hours [14]

This approach provides access to chiral 3-arylbutanoic acids with excellent enantioselectivities (up to 99% ee) and high yields [14]. The methodology demonstrates broad substrate scope and excellent functional group tolerance.

Enzymatic Asymmetric Reduction

Enzymatic approaches offer highly enantioselective alternatives for asymmetric synthesis [15]. The use of alcohol dehydrogenases and related enzymes enables the preparation of chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives with excellent optical purity.

A cascade enzymatic process has been developed employing:

- Initial enzymatic condensation for C-C bond formation

- Subsequent asymmetric reduction catalyzed by alcohol dehydrogenase

- Global isolated yields: 57-85%

- Enantiomeric excess: 87-99% [15]

This methodology provides access to nine structurally diverse (S,E)-2-hydroxy-4-arylbut-3-enoic acids with excellent stereochemical control [15].

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysts provide another avenue for asymmetric synthesis of 2-phenylbut-3-enoic acid derivatives [16]. These systems typically employ chiral ligands in combination with transition metals to create well-defined catalytic environments.

The hydrogen bonding interactions in the secondary coordination sphere play crucial roles in controlling the stereochemical outcome of these transformations [16]. Supramolecular bidentate ligand systems demonstrate particular promise for maintaining catalyst integrity throughout the reaction while providing excellent enantioselectivity [16].

Flow Chemistry Applications

Continuous Flow Carboxylation

Flow chemistry methodologies enable precise control over reaction parameters and facilitate safe handling of pressurized CO2 for carboxylation reactions [17] [18]. The continuous flow approach provides several advantages over traditional batch processes:

- Enhanced heat and mass transfer

- Precise control over residence time

- Improved safety for high-pressure operations

- Scalability from laboratory to production scale [18]

The ligand-enabled γ-C(sp³)-H olefination of free carboxylic acids has been successfully demonstrated in flow systems [18]. The protocol achieves:

- Model product yields: 64% (1 mmol scale)

- Virtually identical yields: 62% (5 mmol scale)

- Excellent scalability with maintained efficiency [18]

Microreactor Technology

Microreactor systems provide enhanced control over reaction parameters and enable efficient screening of reaction conditions [17]. The small reactor volumes facilitate rapid optimization studies while minimizing material consumption.

For the synthesis of δ-lactones through intramolecular Michael addition, microreactor systems demonstrate:

- Precise temperature control

- Rapid mixing of reagents

- Efficient heat removal

- Reduced side product formation [17]

Automated Synthesis Platforms

Automated flow chemistry platforms enable high-throughput screening and optimization of synthetic protocols. These systems incorporate:

- Automated reagent handling

- In-line analytical monitoring

- Real-time reaction optimization

- Integrated product collection and purification [18]

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of synthetic methodologies for 2-phenylbut-3-enoic acid, emphasizing sustainability, waste reduction, and environmental compatibility.

Solvent-Free Methodologies

Mechanochemical Synthesis

Mechanochemical approaches eliminate the need for organic solvents by employing mechanical energy to drive chemical transformations [19]. This methodology has demonstrated particular utility for condensation reactions and C-C bond formation processes.

The solvent-free approach offers several advantages:

- Complete elimination of organic solvent waste

- Enhanced reaction rates through mechanical activation

- Simplified product isolation procedures

- Reduced environmental impact [19]

Ball milling techniques have been successfully applied to various organic transformations, including aldol condensations and Michael additions, providing yields comparable to solution-phase reactions while eliminating solvent requirements [19].

Neat Reaction Conditions

Conducting reactions under neat conditions (without added solvents) represents another effective approach for reducing environmental impact [20]. The phase transfer catalysis methodology has demonstrated excellent results under these conditions:

- Exclusive formation of allylphenyl ether: 90% yield

- Reaction with dehydrated potassium hydroxide

- Temperature range: 25-90°C depending on electrophile

- No organic solvent requirements [20]

The absence of water proves critical for achieving high selectivity, as hydrated reaction conditions favor carbon alkylation over the desired oxygen alkylation pathway [20].

Microwave-Assisted Synthesis

Microwave irradiation provides an energy-efficient alternative to conventional heating methods [19]. This approach offers:

- Reduced reaction times

- Enhanced energy efficiency

- Improved product selectivity

- Simplified reaction protocols [19]

Microwave-assisted condensation reactions typically proceed 5-10 times faster than conventional thermal heating while maintaining comparable yields and selectivities [19].

Catalyst Recycling Strategies

Immobilized Organocatalysts

The development of recyclable organocatalysts addresses both economic and environmental concerns in synthetic chemistry [21] [22]. Silica-supported prolinamide catalysts have demonstrated excellent recyclability while maintaining high catalytic activity.

The immobilization strategy involves:

- Sol-gel hydrolysis and polycondensation from silylated precursors

- Permanent anchoring of organic catalytic units to inorganic networks

- Thermal, chemical, and mechanical stability

- Simple separation by filtration [21]

These immobilized catalysts achieve:

- Excellent yields in asymmetric aldol and Michael reactions

- Good anti/syn ratios and remarkable enantiomeric excesses

- Recyclability up to five consecutive cycles without activity loss [21]

Lipophilic Catalyst Design

The development of lipophilic organocatalysts enables efficient catalyst recovery through solvent switching strategies [22]. Lipophilic cinchona squaramide organocatalysts demonstrate:

- Quantitative yields in Michael additions

- Up to 96% enantiomeric excess

- Gram-scale synthetic capability

- 91-100% catalyst recovery efficiency

- Five reaction cycles without activity or selectivity loss [22]

The catalyst recovery involves simply replacing the non-polar reaction solvent with polar acetonitrile, facilitating clean catalyst separation [22].

Heterogeneous Catalyst Systems

Heterogeneous catalysts provide inherent advantages for catalyst recycling and product purification [23]. Metal nanoparticle catalytic systems demonstrate:

- Easy separation from reaction products

- Multiple recycling cycles

- Maintained catalytic activity

- Reduced metal contamination in products [23]

However, leaching and particle growth can limit the number of recycling cycles, particularly for reactions proceeding through homogeneous pathways [23].

Renewable Feedstock Utilization

Biomass-Derived Starting Materials

The utilization of biomass-derived feedstocks represents a fundamental shift toward sustainable chemical synthesis [24] [25]. Biomass constitutes an inexpensive renewable resource available globally and capable of carbon sequestration.

Key biomass components include:

- Cellulose and hemicellulose: polysaccharide sources

- Lignin: aromatic polymer providing phenolic building blocks

- Starch: hexose sugar source

- Oils and fats: fatty acid precursors [24]

The conversion of biomass into chemical feedstocks occurs through various pathways:

- Enzymatic hydrolysis for sugar production

- Thermal decomposition for platform chemicals

- Chemical modification for functionalized intermediates [24]

Platform Chemical Utilization

Biomass-derived platform chemicals serve as renewable building blocks for organic synthesis [26] [27]. Key platform molecules include:

- Levulinic acid: versatile C5 building block

- 5-Hydroxymethylfurfural: furan-based intermediate

- Furfural: aldehyde functionality for condensations

- Lactic acid: chiral hydroxy acid precursor [27]

These platform chemicals enable the synthesis of complex organic molecules while maintaining renewable carbon sources throughout the synthetic sequence [26].

Enzymatic Conversion of Renewable Feedstocks

Enzymatic processes provide highly selective pathways for converting renewable feedstocks into valuable chemical intermediates [28]. Recent developments include:

- Bioproduction of phenylacetic acid derivatives from L-phenylalanine

- Whole-cell biotransformation systems

- Two-phase reaction systems using green solvents

- Coupled fermentation and biotransformation approaches [28]

These biocatalytic methods achieve:

- 83.1% conversion for phenethyl acetate production

- 87.1% conversion for phenylacetic acid synthesis

- Use of biodiesel as green reaction medium

- Production from renewable glucose or glycerol feedstocks [28]

Sustainable Solvent Systems

The development of biomass-derived solvents provides environmentally benign alternatives to traditional organic solvents [12]. Promising biomass-derived solvents include:

- 2-Methyltetrahydrofuran: cellulose-derived ether

- Cyrene: diphenolic acid derivative

- Limonene: terpene-based solvent

- Acetaldehyde diethyl acetal: ethanol-derived acetal [12]

These solvents demonstrate excellent performance in various organic transformations while offering:

- Renewable carbon sources

- Biodegradability

- Low toxicity

- Competitive costs with traditional solvents [12]